AN7973

Cryptosporidium Time-kill kinetics Parasiticidal activity

Choose AN7973 for unmatched reliability in translational parasitology. It cures T. congolense in cattle with a single 10 mg/kg injection and reduces Cryptosporidium shedding by >99% in immunocompromised models, overcoming nitazoxanide's limitations. Its 31.1 h half-life in calves enables once-daily dosing, unlike generics. Active against AN3661-resistant strains, it is the essential tool for CPSF3 studies. Do not substitute with other benzoxaboroles.

Molecular Formula C19H17BClN3O3
Molecular Weight 381.6 g/mol
Cat. No. B15559935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAN7973
Molecular FormulaC19H17BClN3O3
Molecular Weight381.6 g/mol
Structural Identifiers
InChIInChI=1S/C19H17BClN3O3/c1-19(2)15-7-4-12(10-16(15)20(26)27-19)23-18(25)14-6-5-13(11-17(14)21)24-9-3-8-22-24/h3-11,26H,1-2H3,(H,23,25)
InChIKeyJUSVAUWJLCQPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AN7973 6-Carboxamide Benzoxaborole Procurement Guide: Target-Indication Profile for Antiparasitic Research


AN7973 (CAS 1620899-32-2) is a 6-carboxamide benzoxaborole small molecule that functions as a potent inhibitor of intracellular Cryptosporidium replication and a trypanocidal agent targeting mRNA processing via CPSF3 inhibition [1]. Developed from a drug repositioning screen of benzoxaborole scaffolds originally advanced for neglected tropical diseases, AN7973 demonstrates orally active efficacy in murine and neonatal calf models of cryptosporidiosis and cures T. congolense infections in cattle and goats with a single injection [2][3]. The compound exhibits favorable safety, stability, and pharmacokinetic parameters, positioning it as a preclinical-stage candidate for cryptosporidiosis treatment and a tool compound for studying kinetoplastid mRNA processing mechanisms [1][4].

AN7973 vs. Class Analog Benzoxaboroles: Why Simple Substitution Risks Project-Specific Outcomes


AN7973 cannot be substituted with structurally related benzoxaboroles without compromising experimental reproducibility and translational validity. Although multiple benzoxaboroles share the CPSF3 target and mRNA processing inhibition mechanism, critical differences in species selectivity and in vivo efficacy profiles exist. For example, AN7973 cures T. congolense with a single 10 mg/kg injection but shows limited efficacy against T. vivax, whereas other benzoxaboroles like AN11736 and acoziborole exhibit distinct anti-trypanosomal profiles [1]. In Cryptosporidium research, AN7973 maintains activity against AN3661-resistant strains, while other benzoxaboroles may be cross-resistant [2]. Furthermore, AN7973's extended calf half-life (31.1 h) and high fecal exposure are unique among characterized 6-carboxamide benzoxaboroles, directly impacting dosing regimens in translational animal models [3]. Substituting a generic benzoxaborole analog without verifying species-specific potency, resistance profile, and pharmacokinetic behavior risks invalidating preclinical efficacy conclusions.

AN7973 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data


AN7973 vs. Nitazoxanide: Parasiticidal Kinetics and Cmax-Matched Efficacy in Cryptosporidium

AN7973 demonstrates parasiticidal elimination of Cryptosporidium parvum with exponential kinetics (half-life ~9.2 h), whereas nitazoxanide (NTZ), the only approved cryptosporidiosis drug, exhibits static activity with no exponential decay fit achievable even at highest non-cytotoxic concentrations [1]. At Cmax-matched concentrations (AN7973: 3× EC90 = 0.63 µM; NTZ: 9× EC90), AN7973 achieves rapid parasite clearance while NTZ fails to eliminate parasites [2]. This distinction is critical for programs targeting immunocompromised models where NTZ lacks efficacy.

Cryptosporidium Time-kill kinetics Parasiticidal activity

AN7973 In Vivo Efficacy: Murine Cryptosporidiosis Reduction vs. Paromomycin

In NOD scid gamma (NSG) mice with established C. parvum infection, AN7973 reduced fecal parasite shedding by >99% at 25 mg/kg and by >90% at 10 mg/kg once daily oral dosing after 4 days, compared to ~90% reduction achieved by the positive control paromomycin [1]. The >99% reduction at 25 mg/kg represents an order-of-magnitude greater parasite clearance than the comparator standard-of-care agent in the same model system [1].

Cryptosporidium In vivo efficacy NSG mouse model

AN7973 Species-Selective Trypanocidal Efficacy: T. congolense vs. T. vivax Differential

AN7973 exhibits species-selective curative efficacy: a single 10 mg/kg intramuscular injection cured 3/3 cattle of T. congolense infection (including isolates resistant to diminazene at 7 mg/kg and isometamidium at 1 mg/kg), whereas the same regimen failed to cure 3/3 cattle of T. vivax infection [1]. Two 10 mg/kg injections cured only 1/2 T. vivax infections [1]. This differential sensitivity distinguishes AN7973 from other benzoxaboroles like AN11736 and acoziborole, which were optimized for broader or different species coverage [2].

Trypanosoma Species selectivity Veterinary antiparasitic

AN7973 Pharmacokinetic Differentiation: Extended Half-Life in Calves vs. Mouse

AN7973 demonstrates a species-dependent half-life extension: in calves dosed orally at 5 mg/kg, t1/2 = 31.1 h, approximately five-fold longer than in CD-1 mice (t1/2 = 6.6 h oral; 6 h IV) [1]. This extended half-life enables once-daily dosing in the neonatal calf cryptosporidiosis model and supports sustained fecal drug concentrations throughout the 168 h observation period, which is not reported for other benzoxaboroles in this species [1][2]. The high calf exposure (AUC0-inf = 190 h·μg⁻¹·mL⁻¹) and low clearance in mice (CL = 40 mL·h⁻¹·kg⁻¹) distinguish AN7973 from analogs lacking published large-animal PK data [1].

Pharmacokinetics Half-life Neonatal calf model

AN7973 CPSF3 Target Engagement: 3-Fold EC50 Shift with CPSF3 Overexpression in T. brucei

In T. brucei bloodstream forms, overexpression of the cleavage and polyadenylation factor CPSF3 increased the EC50 of AN7973 by three-fold, identifying CPSF3 as a potential molecular target and providing target engagement evidence [1]. Prolonged selection of trypanosomes in AN7973 resulted in only 1.5-fold resistance, suggesting that additional mechanisms beyond CPSF3 inhibition may contribute [2]. This contrasts with other benzoxaboroles where CPSF3 mutations confer higher-level resistance, indicating that AN7973 may retain activity against certain resistance-conferring CPSF3 variants [3].

CPSF3 Target engagement Resistance mechanism

AN7973 Procurement Scenarios: Evidence-Backed Research Applications


Preclinical Cryptosporidiosis Drug Development in Immunocompromised Models

AN7973 is the optimal benzoxaborole selection for programs requiring parasiticidal activity in immunocompromised hosts. Its >99% parasite shedding reduction in NSG mice (25 mg/kg) and exponential in vitro killing kinetics (t1/2 ~9.2 h) directly address the efficacy gap of nitazoxanide, which lacks activity in immunocompromised settings [1]. The extended calf half-life (31.1 h) enables once-daily dosing in neonatal calf models, reducing animal handling burden and improving translational relevance [2]. Procurement of AN7973 is justified over generic benzoxaboroles due to its validated efficacy in both murine and large-animal cryptosporidiosis models and favorable safety profile (negative Ames, negative hERG, NOAEL >80 mg/kg/day in rats) [3].

Trypanosoma congolense-Specific Veterinary Drug Discovery

For research programs focused on T. congolense (the primary causative agent of nagana in African cattle), AN7973 provides species-selective efficacy unattainable with pan-trypanosomal benzoxaboroles. A single 10 mg/kg IM injection cures cattle of T. congolense infection, including isolates resistant to diminazene and isometamidium [4]. Researchers should not substitute AN7973 with AN11736 or acoziborole without confirming T. congolense potency, as these analogs were optimized for different species profiles [5]. AN7973's mRNA processing inhibition mechanism (CPSF3 target engagement) also makes it a valuable tool for studying kinetoplastid splicing biology [6].

CPSF3 Target Validation and Resistance Mechanism Studies

AN7973 is a validated probe for CPSF3 target engagement studies. The 3-fold EC50 shift upon CPSF3 overexpression in T. brucei provides a robust assay readout for target modulation experiments [7]. Importantly, AN7973 retains activity against Cryptosporidium strains resistant to AN3661, another benzoxaborole thought to target CPSF3, making it a critical tool for studying benzoxaborole cross-resistance mechanisms and for screening compounds against AN3661-resistant isolates [8]. Procurement of AN7973 over other benzoxaboroles is warranted for programs investigating CPSF3 variant sensitivity or seeking benzoxaborole chemotypes with distinct resistance profiles.

Large-Animal Translational Pharmacokinetic/Pharmacodynamic Modeling

AN7973 is uniquely positioned among benzoxaboroles for large-animal PK/PD studies due to its published calf pharmacokinetic profile. With calf t1/2 = 31.1 h and sustained fecal drug concentrations over 168 h, AN7973 enables once-daily oral dosing in neonatal calf cryptosporidiosis models that closely mimic infant disease [9]. The high calf exposure (AUC0-inf = 190 h·μg⁻¹·mL⁻¹) and low mouse clearance (CL = 40 mL·h⁻¹·kg⁻¹) provide a robust dataset for allometric scaling and PK/PD model development [10]. Researchers conducting translational studies in ruminant models should prioritize AN7973 over benzoxaboroles lacking published large-animal PK data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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